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Compound of Interest

Compound Name: 1,2-Diphenylethyne-d10

Cat. No.: B094455

In-Depth Technical Guide to 1,2-Diphenylethyne-
d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1,2-Diphenylethyne-d10, a deuterated analogue of diphenylacetylene. This
document includes key physical and chemical data, detailed experimental protocols for its
synthesis and analysis, and visualizations of the experimental workflows.

Core Physical and Chemical Properties

1,2-Diphenylethyne-d10, also known as Tolan-d10, is a valuable isotopically labeled
compound used in various research applications, including as a standard in mass spectrometry
and as a tracer in reaction mechanism studies. Its properties are similar to its non-deuterated
counterpart, with the key difference being the increased molecular weight due to the presence
of ten deuterium atoms.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1,2-
Diphenylethyne-d10.
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Property Value Reference
CAS Number 19339-46-9 [1]
Molecular Formula C14D10 [1]
Molecular Weight 188.29 g/mol [1]
Appearance Colorless solid [2]
Melting Point 58-60 °C (lit.) [1]
Boiling Point 170 °C /19 mmHg (lit.) [1]
Density 1.045 g/mL at 25 °C (lit.) [1]

Isotopic Purity

98 atom % D

[1]

Chemical Purity

99% (CP)

[1]

Solubility

Miscible with ether and hot

alcohol. Immiscible with water.

[3]4]

InChl Key

JRXXLCKWQFKACW-
LHNTUAQVSA-N

[1]

SMILES String

[2H]clc([2H])c([2H])c(C#Cc2¢c(
[2H])c([2H])e([2H])e([2H])c2[2H
De([2H])e1[2H]

[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 1,2-Diphenylethyne-d10 are

provided below. These protocols are based on established synthetic and analytical techniques.

Synthesis of 1,2-Diphenylethyne-d10 via Sonogashira

Coupling

A plausible and efficient method for the synthesis of 1,2-Diphenylethyne-d10 is the

Sonogashira cross-coupling reaction between a deuterated aryl halide and a deuterated

terminal alkyne.
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Reaction Scheme:

CesDsl + CeDsCCH — CsDsC=CCeDs

Materials and Reagents:

lodobenzene-d5

e Phenylacetylene-d5

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

o Copper(l) iodide (Cul)

e Triethylamine (TEA), anhydrous

e Toluene, anhydrous

e Saturated aqueous ammonium chloride (NH4Cl)
e Brine

e Anhydrous magnesium sulfate (MgSQOa)
« Silica gel for column chromatography

e Hexane

o Ethyl acetate

Procedure:

e To a dry, argon-flushed Schlenk flask, add palladium(ll) acetate (2 mol%), triphenylphosphine
(4 mol%), and copper(l) iodide (5 mol%).

e Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask.
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Stir the mixture at room temperature until the catalysts are dissolved.

Add iodobenzene-d5 (1.0 equivalent) and phenylacetylene-d5 (1.2 equivalents) to the
reaction mixture.

Heat the reaction mixture to 70°C and stir under an argon atmosphere for 12 hours. Monitor
the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by adding saturated agueous ammonium chloride solution (30 mL).
Extract the product with ethyl acetate (3 x 30 mL).

Combine the organic layers and wash with brine (50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford 1,2-Diphenylethyne-d10 as a solid.

Purification Protocol

Recrystallization:

Dissolve the crude 1,2-Diphenylethyne-d10 in a minimal amount of hot ethanol.
Allow the solution to cool slowly to room temperature.

Further cool the solution in an ice bath to maximize crystal formation.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of cold ethanol.

Dry the crystals under vacuum to obtain pure 1,2-Diphenylethyne-d10.
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Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 'H NMR Spectroscopy:

o Prepare a sample by dissolving approximately 5-10 mg of 1,2-Diphenylethyne-d10 in a
deuterated solvent such as chloroform-d (CDCIs) or benzene-d6 (CeDs).

o Acquire the *H NMR spectrum. Due to the high isotopic purity, the proton signals should be
of very low intensity, corresponding to the residual protons in the molecule.

e 2H NMR Spectroscopy:

o Prepare a sample by dissolving approximately 10-20 mg of 1,2-Diphenylethyne-d10 in a
non-deuterated solvent like chloroform (CHCIs) or benzene (CesHs).

o Acquire the 2H NMR spectrum. The spectrum is expected to show signals in the aromatic
region, confirming the presence and location of the deuterium atoms.

e 13C NMR Spectroscopy:

o Prepare a sample by dissolving approximately 20-30 mg of 1,2-Diphenylethyne-d10 in a
deuterated solvent (e.g., CDCIs).

o Acquire the 133C NMR spectrum. The spectrum will show characteristic signals for the
aromatic and alkyne carbons. The carbon signals may exhibit coupling to deuterium.

Mass Spectrometry (MS):

e Prepare a dilute solution of 1,2-Diphenylethyne-d10 in a suitable volatile solvent such as

methanol or dichloromethane.

 Introduce the sample into the mass spectrometer, for example, using a direct insertion probe
or via gas chromatography (GC-MS).

e Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like
electrospray ionization (ESI).
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e The mass spectrum should show a molecular ion peak (M*) at m/z 188.29, confirming the
incorporation of ten deuterium atoms. The fragmentation pattern can be analyzed to further
confirm the structure.
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Caption: Workflow for the synthesis of 1,2-Diphenylethyne-d10.
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Caption: Workflow for the analytical characterization of 1,2-Diphenylethyne-d10.
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Signaling Pathways

Due to the nature of 1,2-Diphenylethyne-d10 as a small organic molecule primarily used as a
research tool and not as a bioactive agent, there are no known biological signaling pathways in
which it is directly involved. Its utility lies in its isotopic labeling for analytical purposes rather
than pharmacological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. masterorganicchemistry.com [masterorganicchemistry.com]

3. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep
in Pearson+ [pearson.com]

4. rsc.org [rsc.org]

To cite this document: BenchChem. [Physical and chemical properties of 1,2-
Diphenylethyne-d10]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094455#physical-and-chemical-properties-of-1-2-
diphenylethyne-d10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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